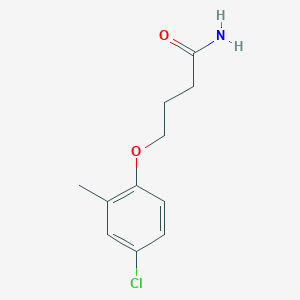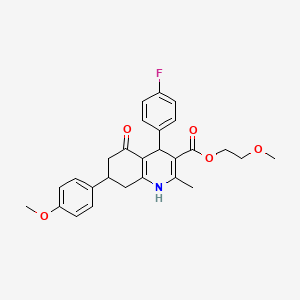![molecular formula C18H18ClNO4S B5190312 phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5190312.png)
phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, also known as PCP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate inhibits PKC by binding to the regulatory domain of the enzyme, which prevents the activation of the catalytic domain. This results in the inhibition of various cellular processes that are regulated by PKC. This compound has been shown to be a selective inhibitor of PKC, as it does not inhibit other kinases such as protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit cell migration, invasion, and adhesion, which are crucial processes in cancer metastasis. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
実験室実験の利点と制限
One of the main advantages of using phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its selectivity for PKC. This allows for the specific inhibition of PKC without affecting other kinases. Additionally, this compound is a potent inhibitor of PKC, which allows for the effective inhibition of cellular processes that are regulated by PKC. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce liver damage in animal studies.
将来の方向性
There are several future directions for the use of phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate in scientific research. One direction is the study of the role of PKC in various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the development of more selective and less toxic PKC inhibitors that can be used in clinical settings. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness in the treatment of various diseases.
合成法
Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with phenyl chloroformate to yield this compound. Other methods include the reaction of 4-chlorobenzenesulfonyl chloride with piperidine followed by the addition of phenyl chloroformate, or the reaction of piperidine with phenyl chloroformate followed by the addition of 4-chlorobenzenesulfonyl chloride.
科学的研究の応用
Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and leukemia cells. This compound has also been used in the study of various cellular processes such as cell migration, adhesion, and invasion. Additionally, this compound has been used in the study of the role of PKC in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
phenyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-15-6-8-17(9-7-15)25(22,23)20-12-10-14(11-13-20)18(21)24-16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAPRVYFNLCEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5190233.png)
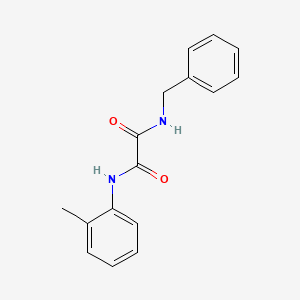
![N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5190245.png)

![2,4-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5190262.png)
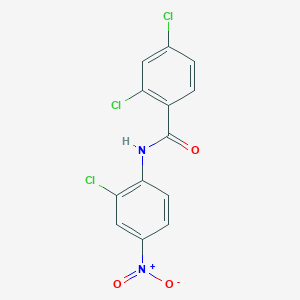

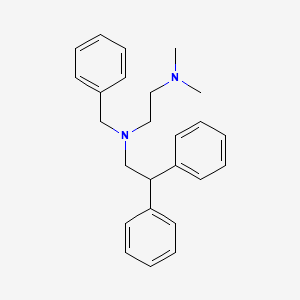
![1-{[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole](/img/structure/B5190296.png)
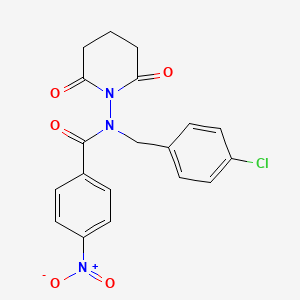
![N-allyl-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarbothioamide](/img/structure/B5190314.png)
![N'-(methoxymethyl)-N,N-dimethyl-6-[3-(methylthio)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5190317.png)
